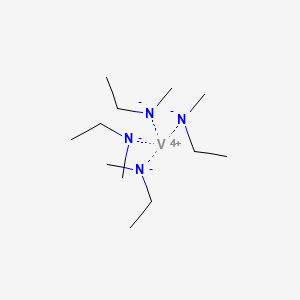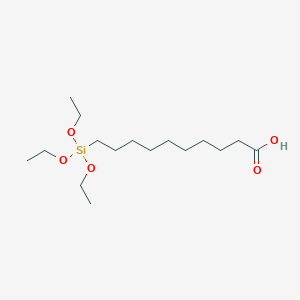
Tetrakis(ethylmethylamino)vanadium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(ethylmethylamino)vanadium(IV) is an organometallic compound with the chemical formula C₁₂H₃₂N₄V. It is a coordination complex of vanadium with four ethylmethylamino ligands. The compound appears as a dark green liquid and is known for its sensitivity to air and moisture .
Wirkmechanismus
Pharmacokinetics
that is sensitive to air and moisture . These properties could potentially impact its bioavailability and stability.
Action Environment
TEMAV is sensitive to air and moisture , which means that its action, efficacy, and stability could be influenced by environmental factors such as humidity and temperature. Proper storage and handling of TEMAV are essential to maintain its effectiveness. It should be handled under inert gas and protected from moisture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(ethylmethylamino)vanadium(IV) can be synthesized by reacting vanadium tetrachloride (VCl₄) with lithium tetrakis(ethylmethylamino) (Li[N(CH₃)CH₂CH₃]₄) in an organic solvent like diethyl ether. The reaction proceeds as follows: [ \text{VCl}_4 + 4\text{Li[N(CH}_3\text{)CH}_2\text{CH}_3\text{]}_4 \rightarrow \text{Tetrakis(ethylmethylamino)vanadium(IV)} + 4\text{LiCl} ]
Industrial Production Methods
the synthesis typically involves similar reaction conditions as those used in laboratory settings, with careful control of temperature and atmosphere to prevent degradation of the sensitive compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(ethylmethylamino)vanadium(IV) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds.
Substitution: The ethylmethylamino ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of other ligands and suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) compounds, while reduction may produce vanadium(III) compounds .
Wissenschaftliche Forschungsanwendungen
Tetrakis(ethylmethylamino)vanadium(IV) has several scientific research applications:
Atomic Layer Deposition (ALD): It is used as a precursor for the deposition of thin films, such as vanadium nitride (VN) and vanadium dioxide (VO₂), which have applications in electronics and materials science.
Catalysis: The compound serves as a catalyst in various organic reactions, including polymerization and epoxidation.
Material Science: It is used to produce amorphous VO₂ thin films that undergo a metal-insulator transition, useful in smart windows and electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis(dimethylamino)titanium(IV)
- Tetrakis(diethylamino)titanium(IV)
- Tetrakis(dimethylamido)hafnium(IV)
- Tetrakis(diethylamino)zirconium(IV)
Uniqueness
Tetrakis(ethylmethylamino)vanadium(IV) is unique due to its specific combination of vanadium and ethylmethylamino ligands, which confer distinct properties such as its dark green color and sensitivity to air and moisture. Its ability to act as a precursor for thin film deposition and its catalytic properties set it apart from similar compounds .
Eigenschaften
IUPAC Name |
ethyl(methyl)azanide;vanadium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H8N.V/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPHIZQUERBDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[V+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N4V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)



![[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride](/img/structure/B6359534.png)


![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)
